molecular formula C25H26FN3O3 B11360377 5-[(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11360377
M. Wt: 435.5 g/mol
InChI Key: ORMULBRIZSRIFS-UHFFFAOYSA-N
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Description

The compound 5-{[4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This is typically achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a fluorophenyl halide with an amine group.

    Attachment of the Methoxyphenoxy Group: This is usually done through an etherification reaction, where a methoxyphenol is reacted with a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-{[4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

What sets 5-{[4-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its unique combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C25H26FN3O3

Molecular Weight

435.5 g/mol

IUPAC Name

5-[[4-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C25H26FN3O3/c1-28-21-10-6-19(12-22(21)29(2)25(28)30)16-32-23-11-7-18(13-24(23)31-3)15-27-14-17-4-8-20(26)9-5-17/h4-13,27H,14-16H2,1-3H3

InChI Key

ORMULBRIZSRIFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNCC4=CC=C(C=C4)F)OC)N(C1=O)C

Origin of Product

United States

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